molecular formula C18H21FN2OS B2402852 N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-2-fluorobenzamide CAS No. 671201-08-4

N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-2-fluorobenzamide

Cat. No.: B2402852
CAS No.: 671201-08-4
M. Wt: 332.44
InChI Key: AQKKJKRCJURWMJ-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-2-fluorobenzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a benzamide core linked to a 4,5-dimethylthiophene scaffold, which is further functionalized with a pyrrolidine moiety. The inclusion of the 2-fluorobenzamide group is a common strategy in drug design to influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . The pyrrolidine ring is a privileged scaffold in pharmaceuticals, valued for its ability to contribute to a molecule's three-dimensional structure and influence its pharmacokinetic profile . Compounds with similar structural features, particularly those combining heterocyclic systems like thiophene with amide linkages, are frequently investigated as modulators of various protein targets, including nuclear receptors and enzymes . This reagent is intended for use in early-stage research and development, such as in vitro binding assays, high-throughput screening campaigns, and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore novel therapeutic areas or as a building block for the synthesis of more complex chemical entities. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Prior to use, researchers should consult the associated Safety Data Sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2OS/c1-12-13(2)23-18(15(12)11-21-9-5-6-10-21)20-17(22)14-7-3-4-8-16(14)19/h3-4,7-8H,5-6,9-11H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKKJKRCJURWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1CN2CCCC2)NC(=O)C3=CC=CC=C3F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-2-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiophene ring, a pyrrolidine moiety, and a fluorobenzamide group. Its molecular formula is C18H24N2O2SC_{18}H_{24}N_{2}O_{2}S, indicating the presence of various functional groups that may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cellular Pathways : Similar compounds have been noted for their ability to inhibit melanin production and reduce tumor cell proliferation by modulating key proteins involved in these processes.
  • Receptor Interaction : The pyrrolidine ring enhances binding affinity to specific receptors, potentially influencing neurotransmitter systems and cellular signaling pathways.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryPotential to reduce inflammation markers
AnticancerInhibition of tumor cell proliferation
Melanin InhibitionModulation of melanin production

Case Study 1: Anti-Cancer Activity

In a study examining the compound's anticancer properties, it was found to significantly reduce the proliferation of melanoma cells in vitro. This effect was linked to the compound's ability to inhibit specific signaling pathways involved in cell growth and survival. The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Case Study 2: Neuropharmacological Effects

Another research effort focused on the neuropharmacological effects of the compound. It was shown to interact with dopamine receptors, which may influence mood and behavior. The compound exhibited a significant affinity for D2-like receptors, indicating its potential use in treating neuropsychiatric disorders .

Comparison with Similar Compounds

Structural Features and Substituent Effects

A systematic comparison with structurally related thiophene derivatives highlights key differences in substituents and their pharmacological implications:

Compound Core Structure Key Substituents Reported Activity (IC₅₀ or EC₅₀) Reference
N-(4,5-Dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-2-fluorobenzamide (Target Compound) Thiophene 4,5-Dimethyl; 3-(pyrrolidin-1-ylmethyl); 2-fluorobenzamide Data not available
N-(3-(4-Benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-benzo-[b]thiophen-2-yl)-2-fluorobenzamide Tetrahydrobenzo[b]thiophene 4,5,6,7-Tetrahydro; 3-(4-benzylpiperazine-1-carbonyl); 2-fluorobenzamide Antiproliferative (hypothesized)
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 26) Thiophene-propenyl Sulfonamide-thiazole; conjugated enone IC₅₀ = 10.25 µM (breast cancer)
N-[3-[(3-Fluorophenyl)-(4-methylpiperidin-1-yl)methyl]-4,5-dimethyl-thiophen-2-yl]benzamide Thiophene 3-[(3-Fluorophenyl)-(4-methylpiperidinyl)methyl]; 4,5-dimethyl; benzamide Data not available

Key Observations :

  • Pyrrolidine vs. This could influence target selectivity or metabolic stability.
  • Fluorine Positioning: The 2-fluorobenzamide group in the target compound contrasts with the 3-fluorophenyl group in the analog from .
  • Biological Activity: Thiophene derivatives with sulfonamide or conjugated enone moieties (e.g., Compound 26 in ) exhibit strong antiproliferative activity (IC₅₀ ~10 µM). The absence of such motifs in the target compound suggests its mechanism may diverge, possibly targeting non-oncological pathways.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The amide and pyrrolidine groups in the target compound likely participate in intermolecular hydrogen bonds, analogous to patterns observed in sulfonamide-thiophene derivatives . Such interactions influence crystal packing and solubility, critical for bioavailability.
  • Crystallography Tools : Programs like SHELXL (used for small-molecule refinement) and Mercury (for crystal structure visualization) are instrumental in analyzing these compounds’ packing efficiencies and void spaces .

Q & A

Q. What are the optimal synthetic routes for N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-2-fluorobenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amidation and functional group coupling. Key steps include:
  • Amidation : Use 2-fluorobenzoyl chloride with a thiophene-pyrrolidine precursor in dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Pyrrolidine Functionalization : Introduce the pyrrolidin-1-ylmethyl group via reductive amination or alkylation, optimizing solvent (e.g., DMF or THF) and temperature (40–60°C) to prevent side reactions .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and LCMS .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm structural integrity. For example, the 2-fluorobenzamide moiety shows distinct 19F^{19}F-NMR peaks at δ -115 to -120 ppm .
  • LCMS/HPLC : Employ reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) for retention time analysis. Expected [M+H]+ can be calculated from molecular formula (e.g., C19_{19}H22_{22}FN2_2OS: 369.15 g/mol) .
  • Elemental Analysis : Validate purity (>98%) by matching experimental vs. theoretical C, H, N, S percentages .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions (e.g., docking) and experimental bioactivity data for this compound?

  • Methodological Answer :
  • Validation of Computational Models : Re-dock the compound using crystallographic data (if available) to refine force field parameters. For example, Mercury CSD 2.0 can analyze crystal packing to validate intermolecular interactions .
  • Dose-Response Studies : Perform in vitro assays (e.g., MTT for cytotoxicity) across a concentration range (1 nM–100 µM) to identify discrepancies between predicted IC50_{50} and observed values .
  • Metabolite Screening : Use LC-MS/MS to detect degradation products or metabolites that may alter activity .

Q. How can X-ray crystallography and SHELX refinement elucidate the structural and electronic properties of this compound?

  • Methodological Answer :
  • Crystallization : Grow single crystals via vapor diffusion (e.g., DCM/pentane) and collect high-resolution data (≤1.0 Å) using synchrotron radiation .
  • SHELX Refinement : Use SHELXL for structure solution, refining anisotropic displacement parameters and validating hydrogen bonding (e.g., N–H⋯O/F interactions). Mercury CSD 2.0 can visualize void spaces and packing motifs .
  • Electron Density Maps : Analyze residual density to confirm the absence of disorder, particularly in the pyrrolidine and thiophene moieties .

Q. What experimental designs are recommended to evaluate the compound's interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (kon_{on}/koff_{off}) at varying compound concentrations .
  • Fluorescence Polarization : Use fluorescently labeled ligands to assess competitive displacement, calculating Kd_d values .
  • Cellular Assays : Combine with siRNA knockdown to confirm target specificity. For example, if the compound inhibits kinase X, compare activity in wild-type vs. kinase X-null cell lines .

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